2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-hydroxy-6-phenylpyrimidine-5-carbonitrile
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Overview
Description
2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-hydroxy-6-phenylpyrimidine-5-carbonitrile is a complex organic compound with a unique structure that combines an indole moiety, a pyrimidine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-hydroxy-6-phenylpyrimidine-5-carbonitrile typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a suitable electrophile to introduce the oxoethyl group. Subsequent steps involve the formation of the pyrimidine ring and the introduction of the nitrile group. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the scalability of the process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-hydroxy-6-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitrile groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an amine. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential medicinal properties make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-hydroxy-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand for chelating metal ions.
Heparinoid: Compounds with structures similar to heparin, found in marine organisms.
Uniqueness
What sets 2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-hydroxy-6-phenylpyrimidine-5-carbonitrile apart from similar compounds is its unique combination of an indole moiety, a pyrimidine ring, and a nitrile group
Properties
IUPAC Name |
2-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]sulfanyl-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-14-15(2)27(19-11-7-6-10-17(14)19)20(28)13-30-23-25-21(16-8-4-3-5-9-16)18(12-24)22(29)26-23/h3-11H,13H2,1-2H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKBIJMKKATVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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